DIWBIBLNZXIFIW-HPPGRZHZSA-N
Description
DIWBIBLNZXIFIW-HPPGRZHZSA-N is the InChIKey identifier for Genistin, a bioactive isoflavone glycoside predominantly found in soybeans and other legumes. Genistin consists of a genistein aglycone (a flavonoid backbone with hydroxyl groups at positions 5, 7, 4') bonded to a glucose molecule via a β-glycosidic linkage at position 5. This structural configuration enhances its solubility in aqueous environments compared to its aglycone counterpart, though it reduces direct bioavailability unless metabolized by gut microbiota.
Properties
Molecular Formula |
C20H17Cl2N3O4 |
|---|---|
Molecular Weight |
434.273 |
InChI |
InChI=1S/C20H17Cl2N3O4/c1-10-6-15(24-29-10)25-9-20-5-4-14(28-20)16(17(20)19(25)27)18(26)23-8-11-2-3-12(21)13(22)7-11/h2-7,14,16-17H,8-9H2,1H3,(H,23,26)/t14-,16?,17?,20-/m0/s1 |
InChI Key |
DIWBIBLNZXIFIW-HPPGRZHZSA-N |
SMILES |
CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Genistin belongs to the isoflavone glycoside family, which includes structurally and functionally related compounds such as Daidzin , Glycitin , and their aglycones (Genistein , Daidzein , Glycitein ). Below is a detailed comparison of these compounds:
Table 1: Structural and Functional Comparison of Genistin and Analogues
| Property | Genistin | Daidzin | Glycitin | Genistein (Aglycone) |
|---|---|---|---|---|
| Molecular Formula | C₂₁H₂₀O₁₀ | C₂₁H₂₀O₉ | C₂₂H₂₂O₁₀ | C₁₅H₁₀O₅ |
| Molecular Weight | 432.38 g/mol | 416.38 g/mol | 446.40 g/mol | 270.24 g/mol |
| Glycosylation Site | 7-OH of genistein | 7-OH of daidzein | 7-OH of glycitein | N/A |
| Water Solubility | High (due to glucose moiety) | Moderate | High | Low |
| Bioavailability | Low (requires hydrolysis) | Low | Moderate | High |
| Key Activities | Antioxidant, phytoestrogenic | Weak estrogenic, neuroprotective | Anti-inflammatory, lipid-modulating | Anticancer, tyrosine kinase inhibition |
Structural Differences
- Glycosylation : Genistin, Daidzin, and Glycitin differ in their aglycone structures and glycosylation patterns. Genistin’s aglycone (genistein) has a hydroxyl group at position 5, absent in Daidzin (daidzein) and Glycitin (glycitein) .
- Substituents : Glycitin contains a methoxy group at position 6, which is absent in Genistin and Daidzin, contributing to its unique anti-inflammatory effects .
Pharmacokinetic and Bioavailability
- Absorption : Glycosides like Genistin exhibit poor intestinal absorption unless hydrolyzed to aglycones by gut microbial β-glucosidases. Genistein (aglycone) shows 3–5× higher bioavailability than Genistin in vivo .
- Metabolism : Daidzin is metabolized to equol (a potent estrogen) more efficiently than Genistin, which is primarily converted to genistein .
Research Findings and Clinical Relevance
Recent studies highlight Genistin’s role in menopausal symptom alleviation and osteoporosis prevention due to its estrogenic activity. However, its efficacy is inferior to Genistein in clinical trials, necessitating higher doses for therapeutic effects . In contrast, Glycitin demonstrates superior lipid-lowering effects in hypercholesterolemic models, attributed to its methoxy group enhancing receptor interactions .
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